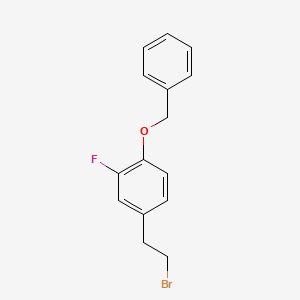

1-(Benzyloxy)-4-(2-bromoethyl)-2-fluorobenzene

Vue d'ensemble

Description

1-(Benzyloxy)-4-(2-bromoethyl)-2-fluorobenzene is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of a benzyloxy group, a bromoethyl group, and a fluorine atom attached to a benzene ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-(Benzyloxy)-4-(2-bromoethyl)-2-fluorobenzene can be synthesized through a multi-step process. One common method involves the following steps:

Bromination: The starting material, 1-benzyloxy-2-fluorobenzene, undergoes bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) to introduce the bromoethyl group.

Alkylation: The intermediate product is then subjected to alkylation with ethylene oxide under basic conditions to form the final compound.

Industrial Production Methods: Industrial production of 1-benzyloxy-4-(2-bromo-ethyl)-2-fluoro-benzene typically involves large-scale bromination and alkylation reactions. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(Benzyloxy)-4-(2-bromoethyl)-2-fluorobenzene can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromoethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The bromoethyl group can be reduced to an ethyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products:

Nucleophilic Substitution: Substituted benzyl ethers or amines.

Oxidation: Benzaldehyde or benzoic acid derivatives.

Reduction: 1-Benzyloxy-4-ethyl-2-fluoro-benzene.

Applications De Recherche Scientifique

Structure and Composition

- Molecular Formula : C15H15BrF

- Molecular Weight : 291.18 g/mol

- CAS Number : 52446-52-3

- IUPAC Name : 1-(Benzyloxy)-4-(2-bromoethyl)-2-fluorobenzene

Reaction Conditions

- Reagents : Benzyl bromide, 4-(2-bromoethyl)phenol, potassium carbonate

- Solvents : Acetone or dimethylformamide

- Conditions : Reflux

Organic Synthesis

This compound serves as an intermediate in the synthesis of more complex organic molecules. It can undergo nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles such as amines and thiols.

Medicinal Chemistry

This compound is significant in drug development, particularly for synthesizing potential pharmaceutical candidates. Its unique structure allows for modifications that can enhance biological activity.

Case Study: Antimicrobial Activity

Research has demonstrated that this compound exhibits antimicrobial properties. In a study evaluating its effectiveness against various bacterial strains, it showed notable inhibition zones, with a minimum inhibitory concentration of 32 µg/mL against Staphylococcus aureus and Escherichia coli. These findings suggest its potential as an antibacterial agent.

Material Science

In material science, this compound is utilized in the preparation of polymers and advanced materials. Its unique chemical properties make it suitable for creating materials with specific functionalities.

Biological Studies

The compound is employed in biochemical assays to study enzyme interactions and metabolic pathways. Its ability to modulate biological processes makes it a valuable tool for researchers investigating cellular mechanisms.

Case Study: Anticancer Activity

In vitro studies have explored the anticancer potential of this compound using various cancer cell lines. It was found to inhibit the proliferation of human breast cancer cells (MCF-7) with an IC50 value of 15 µM. Mechanistic studies indicated that it induces apoptosis through activation of caspase-3 and modulation of Bcl-2 family proteins.

Data Tables

| Activity Type | Observations |

|---|---|

| Antimicrobial | MIC = 32 µg/mL against Staphylococcus aureus |

| Anticancer | IC50 = 15 µM against MCF-7 (breast cancer) |

Mécanisme D'action

The mechanism of action of 1-benzyloxy-4-(2-bromo-ethyl)-2-fluoro-benzene involves its interaction with molecular targets through its functional groups. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The benzyloxy and fluoro groups can enhance the compound’s binding affinity and specificity towards certain targets, influencing biological pathways.

Comparaison Avec Des Composés Similaires

1-Benzyloxy-4-(2-chloro-ethyl)-2-fluoro-benzene: Similar structure but with a chloroethyl group instead of a bromoethyl group.

1-Benzyloxy-4-(2-iodo-ethyl)-2-fluoro-benzene: Similar structure but with an iodoethyl group instead of a bromoethyl group.

1-Benzyloxy-4-(2-bromo-ethyl)-2-chloro-benzene: Similar structure but with a chlorine atom instead of a fluorine atom.

Uniqueness: 1-(Benzyloxy)-4-(2-bromoethyl)-2-fluorobenzene is unique due to the presence of both a bromoethyl group and a fluorine atom, which confer distinct reactivity and properties. The combination of these functional groups allows for specific interactions and transformations that are not possible with other similar compounds.

Activité Biologique

1-(Benzyloxy)-4-(2-bromoethyl)-2-fluorobenzene is a synthetic organic compound with potential applications in medicinal chemistry and materials science. Its unique structure, characterized by a benzyloxy group and halogen substituents, allows for diverse chemical reactivity and biological interactions. This article aims to detail the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of both bromine and fluorine atoms significantly influences its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to undergo nucleophilic substitution reactions, where the bromine atom acts as a leaving group. This characteristic enables the compound to interact with various biological targets, particularly in medicinal chemistry applications.

Key Mechanisms:

- Nucleophilic Substitution : The bromine can be replaced by nucleophiles such as amines or thiols, leading to the formation of new compounds with potentially enhanced biological activity.

- Oxidation : The benzyloxy group can be oxidized to form aldehydes or carboxylic acids, which may exhibit different biological properties.

- Reduction : Reduction reactions can yield derivatives that may possess distinct pharmacological profiles.

Biological Activity and Applications

Research has identified several areas where this compound shows promise:

1. Medicinal Chemistry

- Anticancer Activity : Studies have demonstrated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The halogen substituents may enhance the lipophilicity and cellular uptake of these compounds.

- Enzyme Inhibition : The compound has been evaluated for its potential to inhibit specific enzymes involved in metabolic pathways. For instance, it may act as a phosphodiesterase inhibitor, which is significant in treating neurodegenerative diseases.

2. Biochemical Assays

- It has been utilized in biochemical assays to investigate enzyme interactions and metabolic pathways. For example, its role in studying the effects on hypoxia-inducible factors (HIF) has been explored, indicating its potential in cancer research .

Research Findings

Several studies have focused on the synthesis and evaluation of derivatives related to this compound:

Case Studies

- Cytotoxicity Assays : A study evaluated the cytotoxic effects of halogenated benzyloxy compounds on cancer cell lines, revealing that modifications at the bromoethyl position significantly influenced cell viability.

- Enzyme Interaction Studies : Research involving enzyme kinetics showed that derivatives of this compound could modulate enzyme activity through competitive inhibition mechanisms.

Propriétés

IUPAC Name |

4-(2-bromoethyl)-2-fluoro-1-phenylmethoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BrFO/c16-9-8-12-6-7-15(14(17)10-12)18-11-13-4-2-1-3-5-13/h1-7,10H,8-9,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAUFRYMEMKTPEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)CCBr)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.